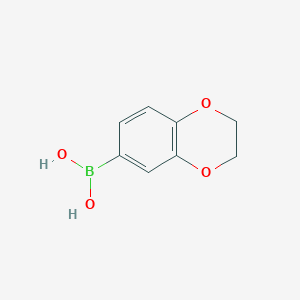

1,4-ベンゾジオキサン-6-ボロン酸

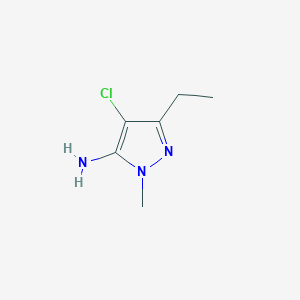

説明

Synthesis Analysis

Boronic acids and their derivatives, including 1,4-Benzodioxane-6-boronic acid, are synthesized through various methods. A common approach involves the reaction of organoboronic acids with halides or alkenes in the presence of palladium catalysts, facilitating the formation of C-B bonds crucial for boronic acid derivatives. Improved synthesis routes aim to increase yield and reduce the need for toxic reagents, as discussed in research on improving the synthesis of related compounds (Clarke et al., 2007).

Molecular Structure Analysis

Boronic acids exhibit a trigonal planar geometry around the boron atom, which is crucial for their reactivity and interactions. The electronic structure, characterized by an empty p-orbital on the boron atom, allows for reversible covalent bond formation with hydroxyl and amine groups. This property is essential for the formation of complexes and cyclic esters in molecular structures (Hall, 2006).

Chemical Reactions and Properties

Boronic acids participate in diverse chemical reactions, notably in Suzuki-Miyaura cross-coupling, which is widely used in the formation of carbon-carbon bonds. Their ability to form reversible covalent bonds with diols and amino acids is utilized in sensing applications and the formation of complex molecular architectures, including macrocycles and polymers (Severin, 2009).

科学的研究の応用

付加反応

1,4-ベンゾジオキサン-6-ボロン酸は、1,8-ナフチリジン N-オキシドとの付加反応における反応物として使用されます。 . この用途は、付加反応が複雑な有機化合物の合成の基礎となる有機化学の分野において重要です。 .

ヨード環化

この化合物は、ピラノキノリンの合成のためのヨード環化およびパラジウム触媒カップリング反応に関与しています。 . ピラノキノリンは、医薬品化学において潜在的な用途を持つ有機化合物のクラスです。 .

鈴木カップリング反応

1,4-ベンゾジオキサン-6-ボロン酸は、コムブレタスタチンアナログの合成のための鈴木カップリング反応に使用されます。 . コムブレタスタチンは、抗癌剤として可能性を示している化合物のグループです。 .

センシング用途

1,4-ベンゾジオキサン-6-ボロン酸を含むボロン酸は、センシング用途を含むさまざまな研究分野でますます使用されています。 . ボロン酸は、ジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基との相互作用により、さまざまなセンシング用途で役立ちます。 .

生物学的標識

ボロン酸は、生物学的標識から . これは、生物分子の特定の標識が、その機能と挙動を理解するために不可欠である生化学の分野で特に役立ちます。

作用機序

Target of Action

1,4-Benzodioxane-6-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure, such as glycoproteins and nucleic acids .

Mode of Action

Boronic acids are known to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, which allows them to interact with various biological targets .

Biochemical Pathways

1,4-Benzodioxane-6-boronic acid has been involved in various chemical reactions, including addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs

Pharmacokinetics

It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with diols, which can affect their absorption and distribution .

Result of Action

Given its involvement in various chemical reactions, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1,4-Benzodioxane-6-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity with diols can be affected by the pH of the environment . Additionally, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature can affect its stability .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDUGGGBJXULJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379869 | |

| Record name | 1,4-Benzodioxane-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164014-95-3 | |

| Record name | 1,4-Benzodioxane-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)